PD-1-IN-24

PD-1 Melanoma In Vivo

Researchers face reproducibility challenges when substituting orally bioactive PD-1 inhibitors with compounds lacking in vivo validation. PD-1-IN-24 addresses this gap as a tool compound with documented oral efficacy in murine models. - Oral bioactivity confirmed via gavage; inhibits tumor growth in B16F10 melanoma (TGI up to 47.35% at 120 mg/kg BID). - Also active in 4T1 breast carcinoma model (19.96% TGI at 15 mg/kg BID). - Serves as a benchmark for novel oral immune checkpoint inhibitor development. Supplied with rigorous quality control to support reliable in vivo pharmacology studies.

Molecular Formula C27H26F3NO3
Molecular Weight 469.5 g/mol
Cat. No. B8201722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1-IN-24
Molecular FormulaC27H26F3NO3
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=C(C=CC(=C3)CNC(C)(CO)C(=O)O)C(F)(F)F
InChIInChI=1S/C27H26F3NO3/c1-18-20(9-6-10-23(18)21-7-4-3-5-8-21)12-13-22-15-19(11-14-24(22)27(28,29)30)16-31-26(2,17-32)25(33)34/h3-15,31-32H,16-17H2,1-2H3,(H,33,34)/b13-12+/t26-/m0/s1
InChIKeyITARRJJJADSSAW-JYSHFMIGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD-1-IN-24: Oral PD-1/PD-L1 Inhibitor


PD-1-IN-24 (CAS: 2360909-50-6), also referred to as compound 1, is a synthetic small-molecule inhibitor of the programmed cell death-1 (PD-1) protein . It is chemically defined as (2S)-3-hydroxy-2-methyl-2-[[3-[(E)-2-(2-methyl-3-phenylphenyl)ethenyl]-4-(trifluoromethyl)phenyl]methylamino]propanoic acid, with a molecular formula of C27H26F3NO3 and a molecular weight of 469.5 g/mol [1]. The compound is distinguished within its class by its reported oral bioactivity, demonstrating in vivo efficacy in murine tumor models when administered via oral gavage .

Oral PD-1/PD-L1 pathway studies
Syngeneic murine tumor models
Orally bioactive small molecule tool

PD-1-IN-24: Why Substitution Fails


While numerous small molecules target the PD-1/PD-L1 axis, generic substitution is not feasible due to significant variations in potency, bioavailability, and in vivo pharmacodynamics. PD-1-IN-24 is specifically documented for its oral bioactivity and dose-dependent tumor growth inhibition in syngeneic models like B16F10 melanoma and 4T1 breast carcinoma . In contrast, other inhibitors in the same class, such as PD-1/PD-L1-IN-24 (a distinct compound with CAS 2667680-33-1), exhibit a much higher biochemical potency (IC50 = 1.57 nM) but are primarily characterized in vitro or lack detailed oral in vivo validation data . This divergence in validated application—oral in vivo pharmacodynamics versus high in vitro biochemical potency—means that substituting one for the other could lead to irreproducible or misinterpreted experimental results, making compound-specific selection critical for research integrity.

Oral in vivo pharmacodynamic data may not transfer to analogs lacking comparable oral validation.
Higher in vitro potency does not guarantee oral activity; experimental interpretation may shift.
Model-specific tumor growth responses limit direct substitution with compounds tested in other syngeneic systems.

PD-1-IN-24 Evidence & Differentiation


B16F10 Melanoma Oral Efficacy

PD-1-IN-24 demonstrates dose-dependent tumor growth inhibition (TGI) in the B16F10 murine melanoma model when administered orally . This contrasts with a close analog, PD-1/PD-L1-IN-24 (CAS 2667680-33-1), for which no such oral in vivo efficacy data has been reported in the primary literature .

B16F10 Oral TGI
class-level inference
TGI%: 35.59% (30 mg/kg), 38.87% (60 mg/kg), 47.35% (120 mg/kg) BID vs. PD-1/PD-L1-IN-24: no oral TGI data reported
Supports oral in vivo model-response context
Data from supplier; comparator lacks oral reporting
PD-1 Melanoma In Vivo

4T1 Breast Carcinoma Oral Efficacy

PD-1-IN-24 shows in vivo efficacy in the 4T1 murine breast carcinoma model, achieving a TGI of 19.96% at a dose of 15 mg/kg administered orally twice daily . This provides a distinct activity profile compared to PD-1/PD-L1-IN-9, a more potent in vitro inhibitor (IC50 = 3.8 nM), which has been evaluated in the CT26 colon carcinoma model but not in the 4T1 model .

4T1 Breast Ca. Oral TGI
class-level inference
TGI%: 19.96% at 15 mg/kg BID vs. PD-1/PD-L1-IN-9: no 4T1 data reported
Supports breast cancer model-response context
Modest single-agent effect documented
Breast Cancer Immuno-oncology 4T1

Oral Bioactivity Profile

PD-1-IN-24 is characterized as an orally bioactive inhibitor, with its in vivo studies exclusively employing oral administration . This contrasts with BMS-202, a well-known PD-1/PD-L1 inhibitor that is not reported to be orally bioavailable and is typically used in vitro .

Oral Bioactivity
class-level inference
Oral (PO) administration demonstrates in vivo activity vs. BMS-202: oral in vivo activity not reported
Oral route supports in vivo research workflow
Qualitative difference in administration route
Pharmacokinetics Oral Dosing Bioavailability

Purity and Physicochemical Specifications

Commercial vendors supply PD-1-IN-24 with a purity of ≥98% and a molecular weight of 469.5 g/mol [1]. This level of purity is comparable to that offered for its analog PD-1/PD-L1-IN-24 , ensuring that differences in experimental outcomes are due to biological activity rather than variations in chemical quality.

Purity Specification
supporting evidence
≥98% (commercial) vs. PD-1/PD-L1-IN-24: equivalent ≥98%
Consistent purity supports reproducibility
Supplier COA basis
C27H26F3NO3 QC Reproducibility

Solubility for In Vivo Formulation

PD-1-IN-24 exhibits high solubility in DMSO (100 mg/mL, 212.99 mM), which facilitates the preparation of stock solutions for in vitro and in vivo studies [1]. This is similar to the solubility reported for PD-1/PD-L1-IN-24, which also dissolves readily in DMSO , indicating comparable handling characteristics for laboratory use.

DMSO Solubility
supporting evidence
100 mg/mL (212.99 mM) vs. PD-1/PD-L1-IN-24: soluble in DMSO
Facilitates stock solution preparation
Room temperature; ultrasonic & warming
DMSO Solubility Formulation In Vivo

Patent Citation

PD-1-IN-24 (compound 1) is specifically claimed in patent WO 2021052386, which describes combinations of small molecule PD-1/PD-L1 inhibitors with anti-PD-1 antibodies for cancer treatment [1]. This patent citation provides a clear intellectual property trail and development context, whereas other analogs like PD-1/PD-L1-IN-9 and PD-1/PD-L1-IN-24 are associated with different patent families or publications .

Patent Citation
supporting evidence
Explicitly cited in WO 2021052386 vs. analogs: distinct patent families
Patent context may support translational research tracking
Literature review
WO 2021052386 Patent Cancer Therapy

PD-1-IN-24 Research Applications


Oral PD-1 Checkpoint Blockade PoC

Given its demonstrated oral bioactivity and dose-dependent tumor growth inhibition in the B16F10 melanoma model (TGI of up to 47.35% at 120 mg/kg BID) , PD-1-IN-24 is a suitable tool compound for early in vivo proof-of-concept studies exploring oral PD-1 inhibition as a monotherapy or in combination regimens in melanoma research.

Breast Cancer PD-1 Inhibition

The documented in vivo efficacy in the 4T1 murine breast carcinoma model (19.96% TGI at 15 mg/kg BID) makes PD-1-IN-24 a candidate for researchers investigating the role of the PD-1/PD-L1 axis in breast cancer, particularly in studies where oral administration is a desired experimental parameter.

Oral Small Molecule Checkpoint Benchmark

For research groups focused on developing or validating new oral immune checkpoint inhibitors, PD-1-IN-24 can serve as a benchmark compound. Its established oral dosing regimen and in vivo activity data in multiple syngeneic models provide a reference point for comparing the pharmacodynamic properties of novel analogs.

Combination with Anti-PD-1 Antibodies

As the compound is explicitly cited in a patent (WO 2021052386) for combination use with anti-PD-1 antibodies , PD-1-IN-24 is particularly relevant for researchers investigating synergistic effects between small molecule and biologic checkpoint inhibitors, a key area of current immuno-oncology research.

Application
Selection Property
Validation Focus
Oral PD-1 pathway blockade studies
Oral bioactivity, in vivo pharmacodynamics
Dose-dependent tumor growth response in syngeneic models
Breast cancer PD-1 axis research
Breast carcinoma model pharmacodynamics
Single-agent PD-1 modulation response
Oral checkpoint inhibitor benchmarking
Oral dosing regimen and multi-model data
Pharmacodynamic comparison across syngeneic models
Small molecule-antibody combination studies
Patent-supported combination context
Synergy with anti-PD-1 antibodies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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